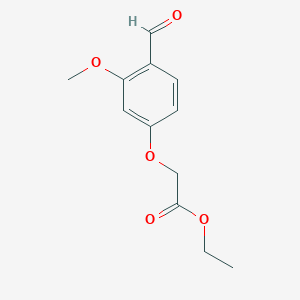
5-Isothiocyanato-4-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole typically involves the reaction of 4-methoxy-1,3-benzothiazole with thiophosgene (CSCl2) or other isothiocyanate precursors. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 4-methoxy-1,3-benzothiazole
Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors
Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanato-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents like DCM or ethanol, room temperature to mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution Reactions: Thioureas, carbamates, dithiocarbamates
Oxidation Reactions: Aldehydes, carboxylic acids
Reduction Reactions: Dihydrobenzothiazoles
Applications De Recherche Scientifique
5-Isothiocyanato-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: The compound can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1,3-benzothiazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
5-Isothiocyanato-1,3-benzothiazole: Lacks the methoxy group, which affects its solubility and reactivity.
2-Isothiocyanato-1,3-benzothiazole: Different position of the isothiocyanate group, leading to different reactivity and biological activity.
Uniqueness
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
208458-63-3 |
|---|---|
Formule moléculaire |
C9H6N2OS2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
5-isothiocyanato-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2OS2/c1-12-9-6(10-4-13)2-3-7-8(9)11-5-14-7/h2-3,5H,1H3 |
Clé InChI |
GZUPOWBAWQTSTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1N=CS2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)


![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

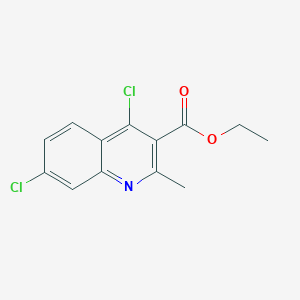
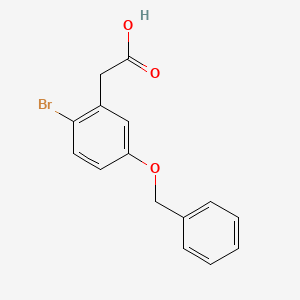

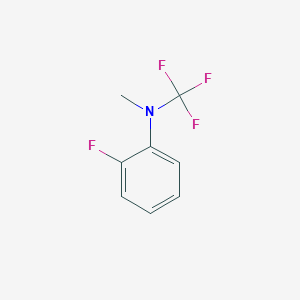
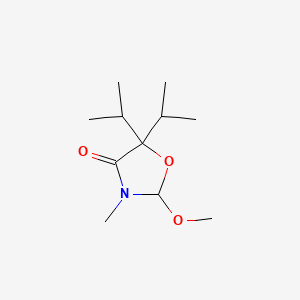
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


